3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid
CAS No.:
Cat. No.: VC16681858
Molecular Formula: C14H14O4S
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O4S |
|---|---|
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | 3-[(2-methylphenyl)-methylsulfinylmethyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H14O4S/c1-9-5-3-4-6-10(9)13(19(2)17)11-7-8-18-12(11)14(15)16/h3-8,13H,1-2H3,(H,15,16) |
| Standard InChI Key | HSLYWMMDPTWTRY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(C2=C(OC=C2)C(=O)O)S(=O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid (IUPAC name: 3-[(2-methylphenyl)-methylsulfinylmethyl]furan-2-carboxylic acid) integrates three critical moieties:
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Furan ring: A five-membered aromatic oxygen heterocycle contributing to electronic delocalization and metabolic stability.
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Carboxylic acid group: Enhances solubility and enables salt formation or covalent bonding in biological systems .
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Sulfinylmethyl side chain: Introduces chirality (due to the sulfinyl group) and modulates steric and electronic interactions .
The methylphenyl substituent at the 2-position provides steric bulk, potentially influencing conformational dynamics and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄O₄S |
| Molecular Weight | 278.33 g/mol |
| SMILES Notation | CC1=CC=CC=C1C(C2=C(OC=C2)C(=O)O)S(=O)C |
| InChIKey | HSLYWMMDPTWTRY-UHFFFAOYSA-N |
| PubChem CID | 137701399 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-[(2-methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid involves multi-step strategies to preserve functional group integrity. Common approaches include:
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Protection-Deprotection Sequences: Temporary masking of the carboxylic acid and sulfinyl groups during reactions to prevent unwanted side reactions.
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Sulfoxide Formation: Oxidation of a thioether intermediate (e.g., using meta-chloroperbenzoic acid) to introduce the sulfinyl group .
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Coupling Reactions: Mitsunobu or Ullmann-type couplings to attach the methylphenyl moiety to the furan core.
Challenges include controlling stereochemistry at the sulfinyl center and minimizing racemization during acidic or basic conditions .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Thioether Formation | Thiol + Alkyl Halide, Base | 65–75% |
| 2 | Sulfoxidation | mCPBA, CH₂Cl₂, 0°C | 80–85% |
| 3 | Carboxylic Acid Deprotection | TFA, H₂O | 90–95% |
*Theoretical yields based on analogous syntheses .
Physicochemical Properties
Solubility and Stability
While experimental data are sparse, predictions based on structural analogs suggest:
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Aqueous Solubility: Limited due to the hydrophobic methylphenyl group; enhanced via salt formation with amines .
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Thermal Stability: Decomposition above 200°C, attributed to sulfoxide reduction and furan ring opening.
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Photostability: Susceptible to UV-induced radical formation at the sulfinyl group, necessitating dark storage .
Spectroscopic Profiles
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¹H NMR: Key signals include δ 7.2–7.5 (aromatic protons), δ 4.3–4.7 (sulfinylmethyl CH₂), and δ 2.4 (methylphenyl CH₃).
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IR: Strong bands at 1700 cm⁻¹ (C=O stretch) and 1040 cm⁻¹ (S=O stretch).
Research Gaps and Future Directions
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Stereoselective Synthesis: Develop enantioselective methods to access both (R)- and (S)-sulfoxide configurations .
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Biological Profiling: Evaluate cytotoxicity, pharmacokinetics, and target engagement in disease models.
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Computational Modeling: Predict reactivity and binding modes using density functional theory (DFT) and molecular docking .
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